3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a branched carbon chain. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride typically involves the reductive amination of a suitable ketone or aldehyde with an amine. One common method is the reaction of isopropylamine with acetone, followed by reduction using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar structural features but lacking the additional methyl and hydroxyl groups.
Methylamine: Another primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom
Uniqueness
3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is unique due to its branched structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64037-42-9 |
---|---|
Molecular Formula |
C9H22ClNO |
Molecular Weight |
195.73 g/mol |
IUPAC Name |
(3-hydroxy-2-methylbutan-2-yl)-methyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-7(2)10(6)9(4,5)8(3)11;/h7-8,11H,1-6H3;1H |
InChI Key |
MFRYYUMHIXMQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](C)C(C)(C)C(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.